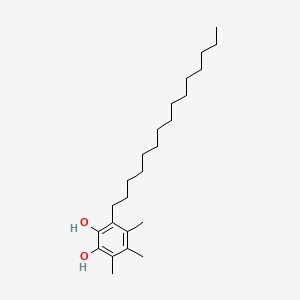
4,5,6-Trimethyl-3-pentadecylcatechol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5,6-trimethyl-3-pentadecylcatechol is catechol substituted at positions 3, 4 and 5 (4, 5 and 6) with methyl groups and at position 6 (3) with a pentadecyl group. It has a role as a hapten and an allergen.
Wissenschaftliche Forschungsanwendungen
Chemical Reactivity in Sensitization and Tolerance Induction
4,5,6-Trimethyl-3-pentadecylcatechol plays a significant role in contact sensitization related to urushiol oils from poison oak and ivy. Research shows that this compound, due to its structural modifications, can suppress the induction of sensitization to related compounds like 3-pentadecylcatechol and 3-heptadecylcatechol. This suggests its potential in modulating immune responses in contact allergies, particularly in cases related to poison ivy exposure (Dunn, Liberato, Castagnoli, & Byers, 1986).
Potential in Immune Response Studies
The compound has also been utilized in studies exploring contact sensitivity and immunologic unresponsiveness. Its ability to induce states of immunologic unresponsiveness, particularly in models using guinea pigs, has been observed. This opens up potential applications in studying the mechanisms of immune tolerance and hypersensitivity reactions, particularly in relation to poison ivy extract components (Bowser & Baer, 1963).
Reactivity with Proteins
Another aspect of its application lies in its reactivity with proteins. Studies have shown that the methylation of the catechol ring in compounds like 4,5,6-Trimethyl-3-pentadecylcatechol impacts their ability to react and form protein conjugates. This insight is crucial in understanding the molecular mechanisms of contact allergies and could be relevant in the development of new therapeutic approaches or diagnostic tools for allergen identification (Byck & Dawson, 1968).
Eigenschaften
CAS-Nummer |
16273-19-1 |
|---|---|
Produktname |
4,5,6-Trimethyl-3-pentadecylcatechol |
Molekularformel |
C24H42O2 |
Molekulargewicht |
362.6 g/mol |
IUPAC-Name |
3,4,5-trimethyl-6-pentadecylbenzene-1,2-diol |
InChI |
InChI=1S/C24H42O2/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22-20(3)19(2)21(4)23(25)24(22)26/h25-26H,5-18H2,1-4H3 |
InChI-Schlüssel |
LDSXBSAASMZCGN-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCC1=C(C(=C(C(=C1C)C)C)O)O |
Kanonische SMILES |
CCCCCCCCCCCCCCCC1=C(C(=C(C(=C1C)C)C)O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



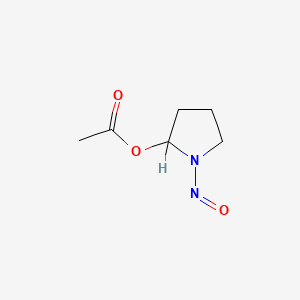
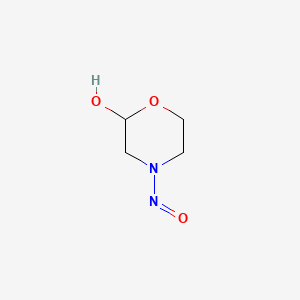
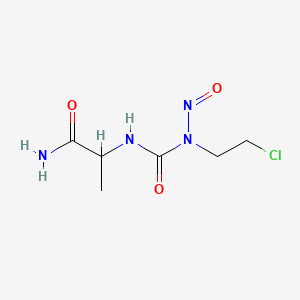
![1(3H)-Isobenzofuranone, 3,3-bis[4-(phosphonooxy)phenyl]-, potassium salt (1:4)](/img/structure/B1212502.png)

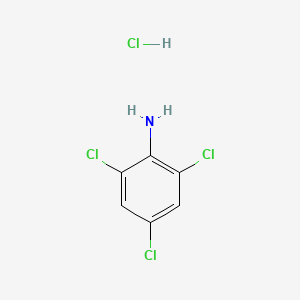
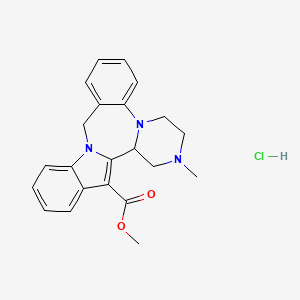
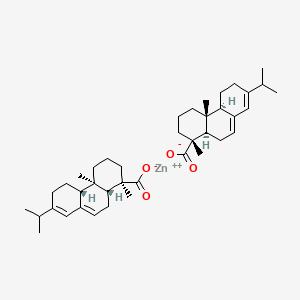
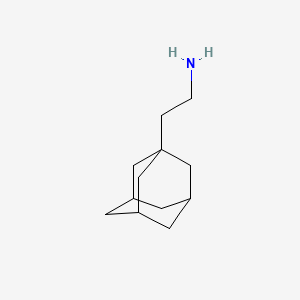
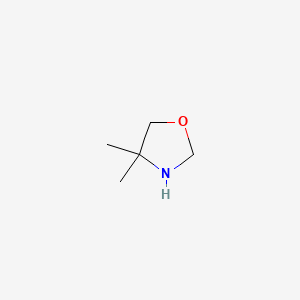
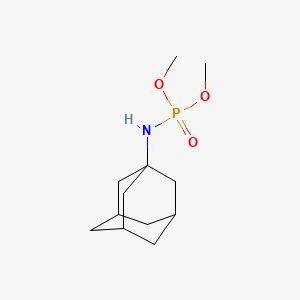
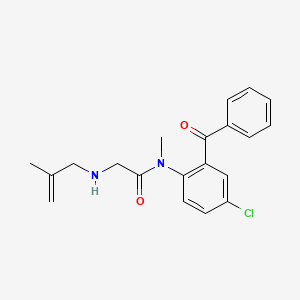
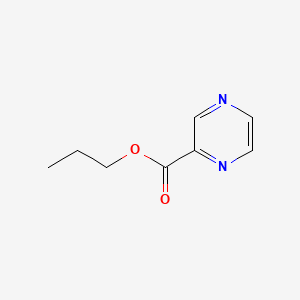
![(3S,4S)-4-[8-[[(1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-9-hydroxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carbonyl]amino]octanoylamino]-3-hydroxy-6-methylheptanoic acid](/img/structure/B1212521.png)